molecular formula C12H22Cl4 B15061861 1,1,12,12-Tetrachlorododecane

1,1,12,12-Tetrachlorododecane

Cat. No.: B15061861
M. Wt: 308.1 g/mol
InChI Key: SJNWLDYYTNDOPD-UHFFFAOYSA-N
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Description

1,1,12,12-Tetrachlorododecane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of four chlorine atoms attached to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,12,12-Tetrachlorododecane can be synthesized through the chlorination of dodecane. The process involves the reaction of dodecane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of dodecane in a reactor, with careful monitoring of temperature and chlorine concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,12,12-Tetrachlorododecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of alkylated derivatives.

    Oxidation: Formation of dodecanol or dodecanoic acid.

    Reduction: Formation of partially chlorinated dodecanes.

Scientific Research Applications

1,1,12,12-Tetrachlorododecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,12,12-Tetrachlorododecane involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes due to its lipophilic nature. It may also form reactive intermediates that can bind to proteins and DNA, leading to potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,9,10-Tetrachlorodecane
  • 1,2,5,6,9,10-Hexachlorodecane
  • 1,2,11,12-Tetrachlorododecane

Uniqueness

1,1,12,12-Tetrachlorododecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22Cl4

Molecular Weight

308.1 g/mol

IUPAC Name

1,1,12,12-tetrachlorododecane

InChI

InChI=1S/C12H22Cl4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h11-12H,1-10H2

InChI Key

SJNWLDYYTNDOPD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(Cl)Cl)CCCCC(Cl)Cl

Origin of Product

United States

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